
2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinone core, followed by the introduction of the aminopiperidine and methylsulfonyl groups through nucleophilic substitution and sulfonation reactions, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrimidinone core or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s chemical properties make it useful in various industrial processes, such as the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism by which 2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminopiperidine group can form hydrogen bonds and electrostatic interactions with target molecules, while the methylsulfonyl group can participate in various chemical reactions, modulating the compound’s activity. These interactions can influence biological pathways and processes, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-(4-Aminopiperidin-1-yl)-5-(methylthio)pyrimidin-4(3H)-one: Similar structure but with a methylthio group instead of a methylsulfonyl group.
2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)thiazole: Contains a thiazole ring instead of a pyrimidinone core.
2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)benzene: Features a benzene ring instead of a pyrimidinone core.
Uniqueness
The uniqueness of 2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one lies in its specific combination of functional groups and the pyrimidinone core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H16N4O3S |
|---|---|
分子量 |
272.33 g/mol |
IUPAC名 |
2-(4-aminopiperidin-1-yl)-5-methylsulfonyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N4O3S/c1-18(16,17)8-6-12-10(13-9(8)15)14-4-2-7(11)3-5-14/h6-7H,2-5,11H2,1H3,(H,12,13,15) |
InChIキー |
PMBQAIVKJAWWFS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CN=C(NC1=O)N2CCC(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


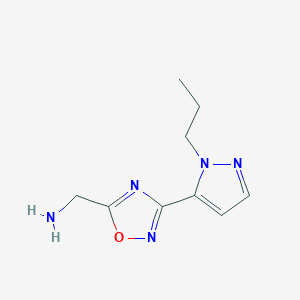
![2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11793510.png)
![3-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793518.png)
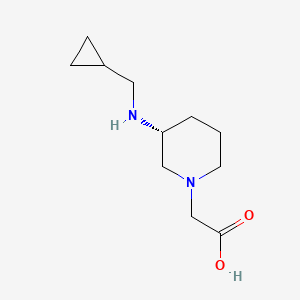


![3-(5-Methyl-6-phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793538.png)

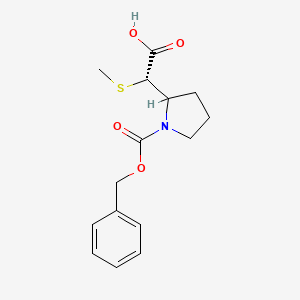
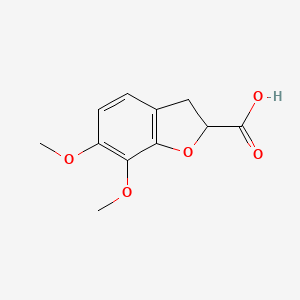

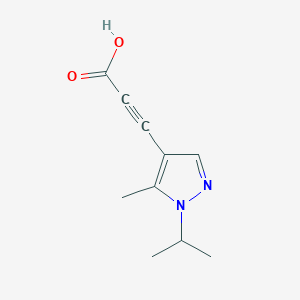
![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793574.png)
![3-(Cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11793582.png)
